

In-Depth Technical Guide: Direct Red 23 (CAS No. 3441-14-3)

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Compound of Interest

Compound Name: Direct Red 23

Cat. No.: B15556877

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For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Direct Red 23, also known by several synonyms including Direct Red B and Direct Fast Scarlet 4BS, is a disazo anionic dye.^[1] Its chemical structure, characterized by two azo (-N=N-) groups, contributes to its vibrant red color.^[2] This dye is notable for its solubility in water and its affinity for cellulosic fibers, making it a staple in the textile and paper industries.^{[2][3]} In the realm of scientific research, it serves as a biological stain and a model compound for studying azo dye degradation and interactions.^{[3][4]}

Chemical and Physical Properties

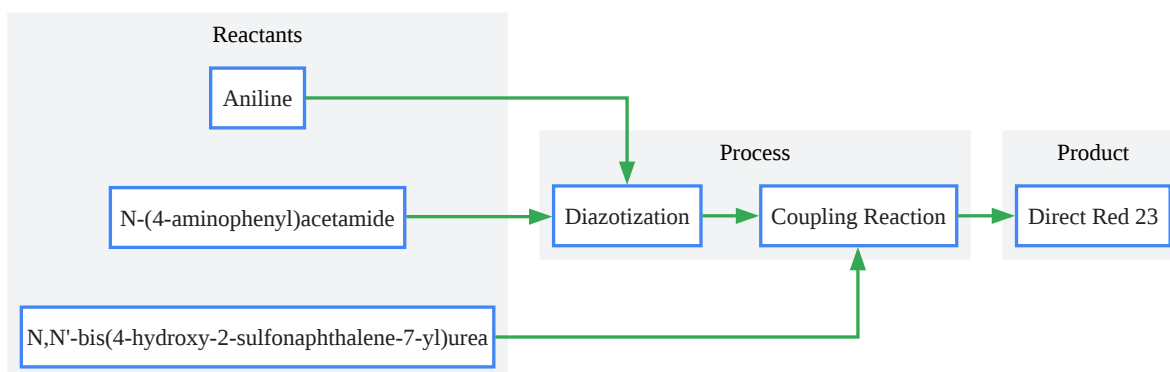
A summary of the key quantitative data for **Direct Red 23** is presented in the table below, facilitating easy reference and comparison.

Property	Value	References
CAS Number	3441-14-3	[3][5][6]
Molecular Formula	C ₃₅ H ₂₅ N ₇ Na ₂ O ₁₀ S ₂	[3][5][7]
Molecular Weight	813.72 g/mol	[3][5][7]
Appearance	Purplish-red powder	[8][9]
Solubility	Soluble in water, slightly soluble in ethanol, insoluble in acetone.	[1][8][9]
Maximum Absorption (λ _{max})	507 nm	[7][10][11]
Molar Extinction Coefficient (ε)	≥15000 at 500-516 nm in water at 0.04 g/L	[7][10][11]
Colour Index Number	29160	[1][7][10]

Synthesis and Degradation

Synthesis Pathway

The industrial synthesis of **Direct Red 23** involves a two-step diazotization and coupling reaction. The process begins with the separate diazotization of an aromatic amine, such as aniline, and N-(4-aminophenyl)acetamide. These diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final dye molecule.[9][12]

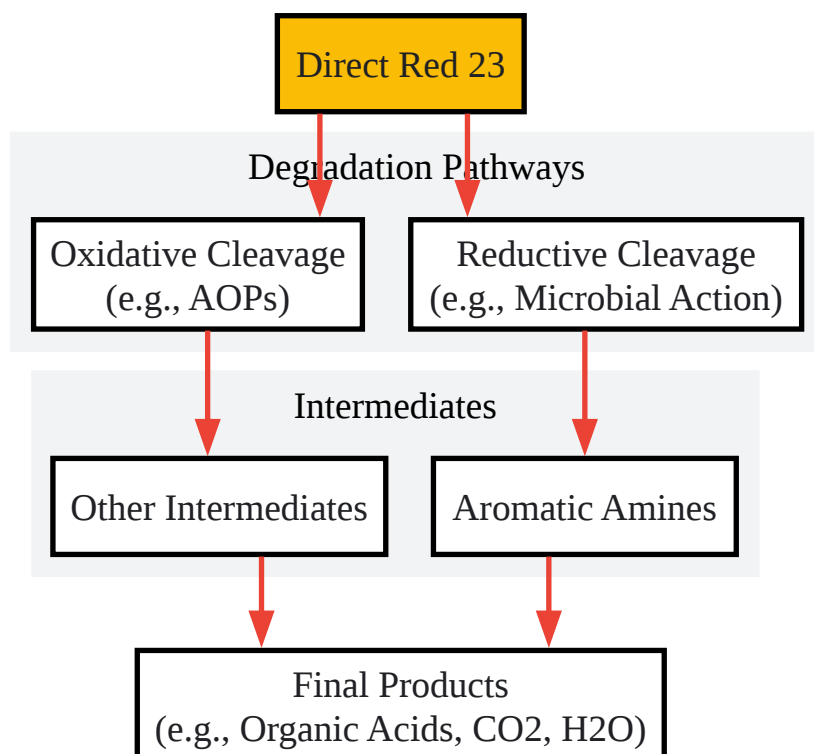


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*A simplified workflow of the synthesis of **Direct Red 23**.*

Degradation Pathways

The degradation of **Direct Red 23**, particularly in environmental and biological contexts, primarily involves the cleavage of its azo bonds. This can occur through both oxidative and reductive pathways.^[4] Advanced oxidation processes (AOPs) utilizing ozone, UV, and hydrogen peroxide have been shown to effectively decolorize and degrade the dye, ultimately breaking it down into smaller, less complex molecules such as organic acids.^[13] Biological degradation, often carried out by microorganisms, also targets the azo linkages, leading to the formation of aromatic amines, which may themselves be of toxicological concern.^[4]



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*General degradation pathways of **Direct Red 23**.*

Toxicological Profile

Direct Red 23 exhibits a range of toxicological effects that are of significant interest in a research and drug development context. As an azo dye, it has the potential to be toxic, mutagenic, and carcinogenic.^{[7][13]}

Toxicological Endpoint	Findings	References
Cytotoxicity	Has been shown to induce cytotoxic effects in human cell lines. An IC50 value of 25.895 µg/mL has been reported against colon adenocarcinoma cells.	[4]
Genotoxicity	Classified as mutagenic and teratogenic, with studies indicating its potential to cause DNA damage.	[4]
Carcinogenicity	Suspected to be carcinogenic.	[13]
Environmental Impact	Poses risks to aquatic ecosystems due to its persistence and toxicity.	[4]

Potential Mechanisms of Toxicity

The toxic effects of **Direct Red 23** are thought to be mediated through several mechanisms:

- **Generation of Reactive Oxygen Species (ROS):** The dye can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.[4]
- **Interference with Cellular Functions:** **Direct Red 23** may disrupt normal cellular signaling pathways, thereby affecting cell proliferation and survival.[4]
- **Formation of Toxic Metabolites:** The degradation of **Direct Red 23** can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[4]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell types and experimental conditions.

General Histological Staining Protocol (Adapted)

This protocol is adapted from general staining procedures for red dyes and can be used as a starting point for staining tissues with **Direct Red 23**.

Materials:

- **Direct Red 23** staining solution (0.1% w/v in distilled water)
- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 5-10 minutes to remove paraffin wax. Repeat with fresh xylene.
 - Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 2-3 minutes each.
 - Rinse with distilled water.
- Staining:
 - Immerse the slides in the 0.1% **Direct Red 23** staining solution for 5-10 minutes. Staining time may need to be optimized.
 - Rinse gently with distilled water to remove excess stain.
- Dehydration and Mounting:

- Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 2-3 minutes each.
- Clear the sections in xylene for 5 minutes.
- Apply a coverslip using a suitable mounting medium.

Expected Results:

Cellular components with an affinity for the anionic dye, such as cytoplasm and collagen, will stain red. The intensity of the staining will depend on the tissue type and the optimized staining time.

Cytotoxicity Assay Protocol (Neutral Red Uptake)

This protocol utilizes the principle that viable cells will incorporate and bind the vital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cytotoxicity. While this protocol uses Neutral Red, it is a standard method to assess the cytotoxicity of compounds like **Direct Red 23**.

Materials:

- Cells of interest cultured in 96-well plates
- **Direct Red 23** (to be tested for cytotoxicity)
- Neutral Red solution (e.g., from a commercial kit)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
- Microplate reader

Procedure:

- Cell Seeding:

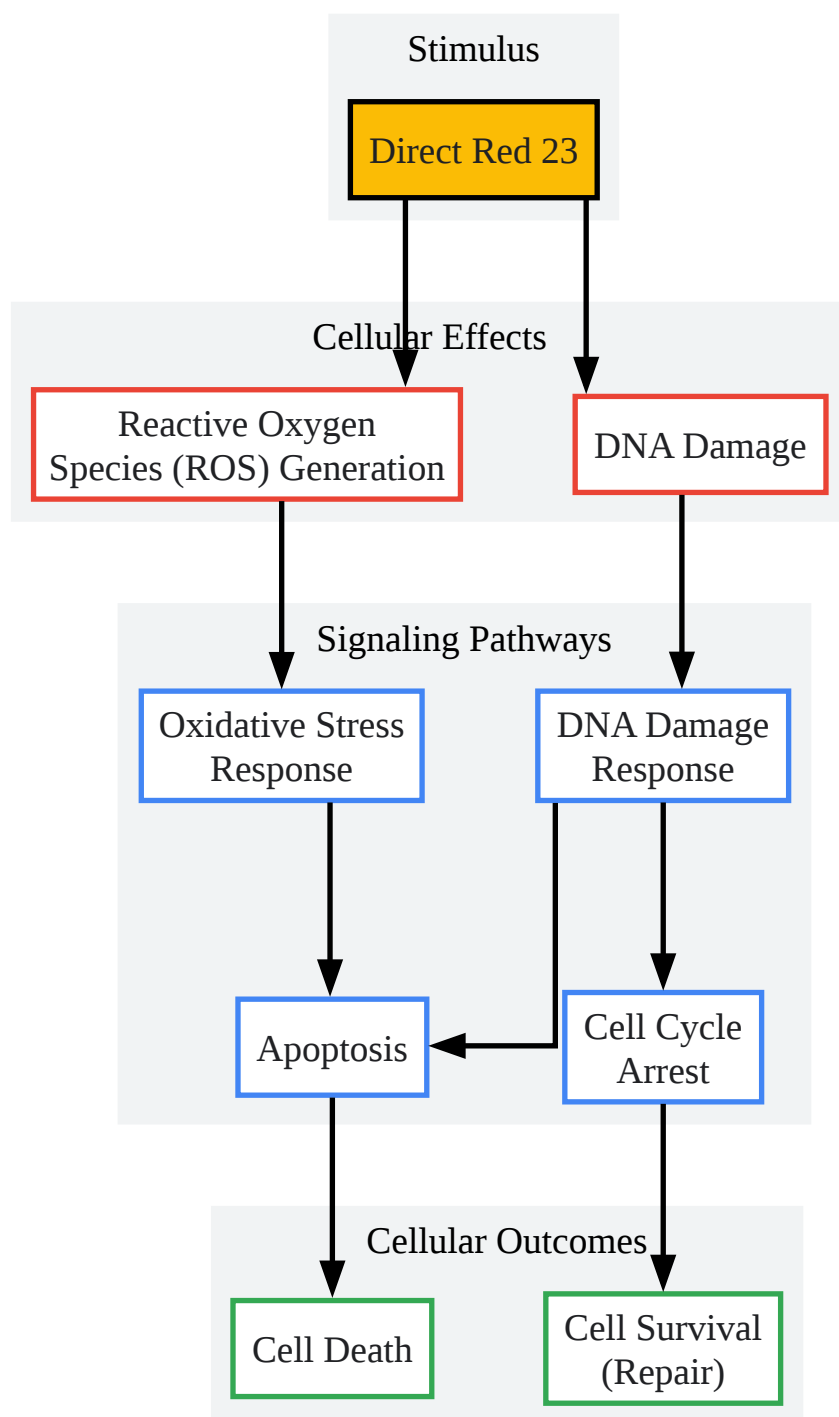
- Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
- Incubate for 24 hours to allow for cell attachment.
- Treatment with **Direct Red 23**:
 - Prepare a series of dilutions of **Direct Red 23** in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **Direct Red 23**. Include a vehicle control (medium without the dye).
 - Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
- Neutral Red Staining:
 - Remove the treatment medium and wash the cells with PBS.
 - Add medium containing Neutral Red to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.
- Dye Extraction and Quantification:
 - Remove the Neutral Red medium and wash the cells with PBS.
 - Add the solubilization solution to each well to extract the dye from the lysosomes.
 - Measure the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (typically around 540 nm).

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells for each concentration of **Direct Red 23** relative to the vehicle control. This data can be used to determine the IC₅₀ value of the dye.

Signaling Pathways and Logical Relationships

While direct experimental evidence specifically linking **Direct Red 23** to the modulation of particular signaling pathways is limited, its known toxicological effects, such as the induction of oxidative stress and genotoxicity, suggest potential interactions with key cellular signaling cascades. The following diagram presents a conceptual model of how a xenobiotic like **Direct Red 23** could potentially impact these pathways. It is important to note that this is a hypothetical representation based on the known functions of these pathways in response to cellular stress and not on direct experimental data for **Direct Red 23**.



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*Conceptual model of potential signaling pathways affected by **Direct Red 23**.*

This guide provides a comprehensive technical overview of **Direct Red 23**, focusing on data and methodologies relevant to researchers in the life sciences and drug development. The

provided protocols and diagrams are intended to serve as a foundation for further investigation into the properties and applications of this versatile dye.

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